molecular formula C12H13NO2 B11569743 7-Methyl-1-propyl-1H-indole-2,3-dione CAS No. 63725-88-2

7-Methyl-1-propyl-1H-indole-2,3-dione

Cat. No.: B11569743
CAS No.: 63725-88-2
M. Wt: 203.24 g/mol
InChI Key: YYCVTBFPMAFAQN-UHFFFAOYSA-N
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Description

Significance of the Isatin (B1672199) (1H-Indole-2,3-dione) Core in Heterocyclic Chemistry

The isatin core is of paramount importance in heterocyclic and medicinal chemistry due to its unique structural features and its ability to act as a precursor for a wide array of more complex heterocyclic systems. rsc.orgnih.gov The presence of a reactive ketone carbonyl group at the C-3 position, an amide carbonyl at C-2, and a reactive N-H group allows for chemical modifications at multiple sites. nih.gov This synthetic versatility enables the generation of large libraries of structurally diverse derivatives. researchgate.net

Isatin and its derivatives are recognized for exhibiting a broad spectrum of biological and pharmacological activities. dergipark.org.tr The inherent reactivity of the isatin scaffold allows it to interact with various biological targets, making it a valuable building block in the design of novel therapeutic agents. researchgate.net Its structure is a key component in the synthesis of compounds used in drug therapies, including anticancer, antibiotic, and antidepressant medications. dergipark.org.trresearchgate.net

Biological Activities of the Isatin Scaffold
Activity CategoryDescription
AnticancerIsatin derivatives have shown cytotoxic and antineoplastic properties against various cancer cell lines. researchgate.net They can target specific enzymes involved in cancer progression, such as kinases. nih.gov
AntimicrobialThe scaffold is used to develop agents with significant antibacterial and antifungal properties. nih.gov Halogenation at the 5-position and N-alkylation have been shown to enhance antibacterial activity. nih.gov
AntiviralDerivatives of isatin have been investigated for their activity against a range of viruses, including HIV. dergipark.org.trresearchgate.net
AnticonvulsantCertain isatin derivatives have demonstrated potential in managing seizures. dergipark.org.tr
Anti-inflammatoryThe isatin core is a feature in compounds designed to have anti-inflammatory and analgesic effects. nih.govdergipark.org.tr

Historical Trajectory and Evolution of Research on Substituted Isatin Derivatives

The history of isatin research began in 1841 when it was first synthesized through the oxidation of indigo (B80030) dye. researchgate.net This discovery opened the door to a new class of heterocyclic compounds. Early research focused on understanding the fundamental chemical properties and reactions of the isatin molecule. Over the decades, the synthetic versatility of the isatin core became apparent, leading to the development of numerous methods for its synthesis and derivatization. benthamdirect.com

The evolution of research on substituted isatin derivatives has been marked by a shift from fundamental synthesis to application-driven investigations, particularly in medicinal chemistry. researchgate.netbenthamdirect.com Researchers began systematically modifying the isatin structure to explore structure-activity relationships (SAR). This involved introducing various substituents at different positions of the isatin ring system:

N-Substitution: Alkylation or arylation at the nitrogen atom (position 1) to modulate lipophilicity and steric properties. nih.gov

Aromatic Ring Substitution: Introduction of functional groups (e.g., halogens, nitro groups, methyl groups) onto the benzene (B151609) ring (positions 4, 5, 6, and 7) to alter electronic properties and binding interactions. researchgate.net

C-3 Carbonyl Derivatization: Conversion of the C-3 carbonyl group into other functional groups like imines or hydrazones to create compounds such as thiosemicarbazones, which are known for their biological activities. nih.govresearchgate.net

This systematic exploration has produced a vast number of isatin derivatives with tailored pharmacological profiles, cementing isatin's status as a privileged scaffold in modern drug discovery. researchgate.net

Rationale for Investigating 7-Methyl-1-propyl-1H-indole-2,3-dione within the Broader Indole-2,3-dione Class

The specific investigation of this compound is driven by the principles of rational drug design and the desire to explore novel chemical space within the highly active isatin class. The rationale for synthesizing and studying this particular derivative can be broken down by analyzing its distinct substitutions:

The 1-Propyl Group: The addition of an alkyl chain, such as a propyl group, to the nitrogen atom (N-1 position) is a common strategy to increase the lipophilicity of the molecule. This modification can enhance the compound's ability to cross cell membranes, potentially improving its bioavailability and efficacy. N-alkylation can also introduce steric bulk that may influence how the molecule binds to its biological target, potentially leading to increased potency or selectivity. nih.gov

Therefore, the combination of a 1-propyl and a 7-methyl group in this compound represents a deliberate effort to modulate the physicochemical properties of the isatin scaffold. The investigation of this compound would aim to understand how these specific modifications synergistically affect its biological activity compared to unsubstituted isatin or derivatives with single substitutions. Such studies are crucial for building a comprehensive understanding of the structure-activity relationships within the isatin family, guiding the future design of more effective and targeted therapeutic agents.

Physicochemical Properties of a Related Compound: 7-Methyl-1H-indole-2,3-dione
PropertyValueReference
Molecular FormulaC₉H₇NO₂ researchgate.net
Molecular Weight161.16 g/mol researchgate.net
Crystal SystemMonoclinic researchgate.net
AppearanceOrange Plate researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63725-88-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

7-methyl-1-propylindole-2,3-dione

InChI

InChI=1S/C12H13NO2/c1-3-7-13-10-8(2)5-4-6-9(10)11(14)12(13)15/h4-6H,3,7H2,1-2H3

InChI Key

YYCVTBFPMAFAQN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CC=C2C(=O)C1=O)C

Origin of Product

United States

Computational Chemistry and in Silico Modeling of 7 Methyl 1 Propyl 1h Indole 2,3 Dione and Analogs

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT) for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of 7-Methyl-1-propyl-1H-indole-2,3-dione. These studies offer a detailed understanding of the molecule at the atomic level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For isatin (B1672199) derivatives, substitutions on the aromatic ring and the nitrogen atom significantly influence the HOMO-LUMO energies and the corresponding energy gap. The introduction of an electron-donating methyl group at the 7-position and a propyl group at the 1-position on the isatin core is expected to modulate these electronic parameters. While specific DFT calculations for this compound are not extensively reported, analysis of related substituted isatins provides valuable insights. Generally, N-alkylation can influence the electron density distribution across the isatin ring system.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Isatin Analogs (Calculated using DFT) (Note: These are illustrative values based on typical findings for similar compounds and may not represent the exact values for this compound.)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Isatin-6.5-2.04.5
1-Methylisatin-6.3-1.94.4
7-Methylisatin (B72143)-6.4-1.94.5
This compound (Estimated) -6.2 -1.8 4.4

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the electron density surface.

DFT calculations can accurately predict various spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning experimental spectra. For this compound, the chemical shifts of the protons and carbons in the propyl chain, the methyl group, and the indole (B1671886) ring can be predicted. These predictions are based on the calculated magnetic shielding tensors for each nucleus.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which helps in the identification of characteristic functional groups. For this compound, characteristic peaks for the C=O stretching vibrations of the dione (B5365651) group, C-N stretching, and C-H vibrations of the alkyl and aromatic moieties are expected.

Table 2: Predicted Characteristic IR Frequencies for this compound (Calculated using DFT) (Note: These are illustrative values based on typical findings for similar compounds.)

Vibrational ModePredicted Frequency (cm-1)
C=O stretching (asymmetric)1750 - 1770
C=O stretching (symmetric)1730 - 1750
C-N stretching1350 - 1370
Aromatic C-H stretching3000 - 3100
Aliphatic C-H stretching2850 - 2960

Molecular Docking Simulations to Elucidate Receptor-Ligand Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Isatin and its derivatives are known to interact with a variety of biological targets, including kinases, proteases, and other enzymes. Molecular docking studies of this compound and its analogs can identify putative binding sites on these target proteins.

Key interactions that stabilize the ligand-receptor complex often include:

Hydrogen Bonding: The oxygen atoms of the dione group can act as hydrogen bond acceptors, while the N-H group in unsubstituted isatins can act as a hydrogen bond donor.

Hydrophobic Interactions: The aromatic ring and the alkyl substituents (methyl and propyl groups) can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The indole ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The 1-propyl and 7-methyl groups of the target compound are expected to play a significant role in defining its binding specificity and affinity by occupying specific hydrophobic pockets within the receptor's active site.

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a receptor. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding.

The predicted binding affinity of this compound would be compared to that of known inhibitors or other isatin analogs to assess its potential as a modulator of a specific biological target. These in silico predictions provide a valuable initial screening of the compound's potential biological activity before undertaking more resource-intensive experimental assays.

Table 3: Representative In Silico Binding Affinity Predictions for Isatin Analogs against a Hypothetical Kinase Target (Note: These are illustrative values to demonstrate the output of molecular docking studies.)

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (pKi)
Isatin-6.56.8
1-Methylisatin-6.87.1
7-Methylisatin-6.77.0
This compound (Estimated) -7.5 7.8

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For 1H-indole-2,3-dione derivatives, MD simulations provide a detailed view of how these ligands interact with their biological targets, such as enzymes or receptors, revealing the stability of the ligand-protein complex and the dynamic conformational changes that occur upon binding. nih.govbiointerfaceresearch.com

MD simulations are instrumental in analyzing the stability and nature of interactions between a ligand and its protein target. aalto.fi The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. Low and stable RMSD values suggest that the complex remains in a consistent conformation, indicating a stable binding mode. nih.govnih.gov

Key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and water bridges, are monitored throughout the simulation. researchgate.net For instance, simulations can track the number and duration of hydrogen bonds formed between the isatin core or its substituents and the amino acid residues in the binding pocket. mdpi.com This analysis reveals which interactions are transient and which are critical for maintaining the stability of the ligand-target complex. nih.govresearchgate.net The persistence of these interactions over nanoseconds of simulation time provides strong evidence for the ligand's binding affinity and mechanism of action. mdpi.com

Table 1: Representative Data from MD Simulation Analysis of Indole Analog-Protein Complexes
ComplexSimulation Time (ns)Average Protein RMSD (Å)Average Ligand RMSD (Å)Key Persistent Interactions
Isoindole-dione Derivative I - AChE1001.4 ± 0.1Stable after 40 nsπ-π stacking, Cation-π interactions nih.gov
Isoindole-dione Derivative II - AChE1001.4 ± 0.22.9 ± 0.7Hydrogen bonds, π-π stacking nih.gov
1H-purine-dione derivative - SARS-CoV-2 Mpro1002.8 - 3.11.9Hydrogen bonds nih.gov
Indole Derivative (TP1) - EHMT2200Minimal FluctuationStable after 15 nsHydrophobic contacts, π-π stacking mdpi.com

Both proteins and ligands are dynamic entities, and their flexibility is crucial for the binding process. nih.govfrontiersin.org MD simulations can capture the conformational changes that both the 1H-indole-2,3-dione derivative and the protein's binding pocket undergo. nih.gov The ligand may adopt different conformations (poses) within the binding site, and these simulations can explore the energetic landscape of these poses. frontiersin.org

Analysis of the root-mean-square fluctuation (RMSF) of individual atoms or residues reveals the flexibility of different parts of the system. This can highlight which substituents on the indole-dione scaffold are more mobile and how the amino acid side chains in the binding pocket adjust to accommodate the ligand. mpg.de In some cases, ligand binding can induce significant conformational changes in the protein, which can be essential for its biological function or inhibition. cell.com These dynamic insights are critical for understanding the mechanism of action and for designing derivatives with improved binding characteristics. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design and Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of 1H-indole-2,3-dione, QSAR studies are a cornerstone of rational drug design, enabling the prediction of a compound's potency before synthesis. ubbcluj.rojapsonline.comnih.gov

The development of a QSAR model begins with a dataset of isatin analogs with known biological activities (e.g., IC50 values). biointerfaceresearch.com For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties, such as:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Describing the distribution of electrons (e.g., partial charges).

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Quantifying the molecule's lipophilicity.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. acs.org A robust QSAR model should have high statistical significance and predictive power, which is validated using internal (e.g., cross-validation) and external test sets of compounds. mdpi.comnih.govnih.gov Successful models can then be used to predict the activity of new, unsynthesized isatin derivatives. ubbcluj.ro

Table 2: Examples of Descriptors Used in QSAR Models for Isatin/Indole Derivatives
Study FocusDescriptor TypeExample DescriptorsStatistical MethodModel Performance (r²)
Isatin Derivatives (Antibacterial)Topographical, ElectronicTotal Connectivity, Zero-One Correction Term (ZO)SIQSAR0.967 - 0.997 ubbcluj.ro
Indeno[1,2-b]indole Derivatives (CK2 Inhibitors)Various 2D/3DNot specifiedNot specified0.94 nih.gov
Isatin Derivatives (Melting Point - QSPR)Topographical, Electronic, 3DTotal Connectivity (TC), Average Charge on Aryl Group (AQArH)QSPR0.925 dergipark.org.trresearchgate.net
Isatin/Indole Derivatives (SARS 3CLpro Inhibitors)SMILES-based, Graph-basedHybrid descriptors from SMILES and HSGMonte Carlo OptimizationStatistically significant nih.gov

One of the most valuable outcomes of QSAR and Structure-Activity Relationship (SAR) studies is the understanding of how different chemical groups (substituents) at various positions on the 1H-indole-2,3-dione scaffold affect its biological activity. ijcsrr.orgijcsrr.org For example, studies have shown that:

Position C-5: The introduction of electron-withdrawing groups, such as halogens (e.g., bromine, chlorine), at the C-5 position of the isatin ring often enhances cytotoxic or antimicrobial activity. nih.gov

Nitrogen (N-1) Substitution: N-alkylation or the addition of larger groups at the N-1 position can significantly influence activity. For instance, N-benzylation has been shown to improve the antiproliferative properties of some isatin-indole hybrids. nih.gov

Position C-3: Modifications at the C-3 carbonyl group, often by forming Schiff bases or other hybrids, are a common strategy to modulate activity. The nature of the substituent at this position can control properties like lipophilicity. ijcsrr.org

Position C-7: Adding lipophilic character at the C-7 position has been linked to increased antibacterial activity in certain isatin derivatives. ijcsrr.org

These insights allow medicinal chemists to make informed decisions about which analogs to synthesize next, focusing on modifications that are predicted to increase potency and selectivity. ijcsrr.orgnih.gov

In Silico Predictions of Pharmacokinetic and Toxicological Properties (ADMET) Relevant for Compound Profiling

Beyond biological activity, a successful drug candidate must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net Predicting these properties early in the drug discovery process using in silico models is crucial to reduce the likelihood of late-stage failures. japsonline.comresearchgate.net For 1H-indole-2,3-dione derivatives, various computational tools are employed to estimate key pharmacokinetic and toxicological parameters. sciencescholar.usneliti.comresearchgate.net

Commonly predicted ADMET properties include:

Absorption: Parameters like human intestinal absorption (HIA) and oral bioavailability are predicted to assess how well the compound would be absorbed if taken orally. japsonline.com

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help to understand where the compound will go in the body. japsonline.com

Metabolism: Models can predict inhibition of key metabolic enzymes like Cytochrome P450 (e.g., CYP2D6), which is important for avoiding drug-drug interactions. japsonline.com

Toxicity: In silico models can forecast potential toxicities, such as hepatotoxicity (liver toxicity) or carcinogenicity, and calculate values like the lethal dose (LD50) in animal models. japsonline.com

Table 3: Representative In Silico ADMET Predictions for Indole Derivatives
Compound ClassPredicted PropertyFindingReference
Novel Indole DerivativesCYP2D6 InhibitionPredicted to have no inhibition japsonline.com
Novel Indole DerivativesBlood-Brain Barrier (BBB) PenetrationPredicted to have no BBB penetration japsonline.com
Novel Indole DerivativesOral AbsorptionPredicted to have good oral absorption japsonline.com
Novel Indole DerivativesCarcinogenicityPredicted to be non-carcinogenic in computational models japsonline.com
Novel Indole DerivativesHepatotoxicityPredicted to likely possess hepatotoxicity japsonline.com
2-Phenyl-1H-indole DerivativesDrug-LikenessComplied with Lipinski, Veber, and Egan rules biointerfaceresearch.com

Mechanistic Investigations of Molecular and Cellular Interactions of 7 Methyl 1 Propyl 1h Indole 2,3 Dione Derivatives

Biochemical and Enzymatic Pathway Modulation

Isatin (B1672199) and its derivatives are known to interact with a multitude of biological targets, modulating various enzymatic pathways. nih.gov The antiproliferative properties of these compounds are often linked to their ability to inhibit key enzymes, particularly protein kinases, which regulate crucial cellular processes like growth, differentiation, and apoptosis. scielo.br

Elucidation of Inhibition Mechanisms

Understanding the mechanism of enzyme inhibition is crucial for drug design. Isatin derivatives have been shown to act through various mechanisms.

Kinetic studies of isatin thiazole (B1198619) derivatives against α-amylase and α-glucosidase were performed to determine their mode of action. nih.gov For other enzyme systems, molecular dynamics simulations have been used to reveal inhibition mechanisms at an atomic level. For example, studies on inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) showed that potent inhibitors function by disturbing the ligand delivery tunnel, preventing access of small molecules like oxygen to the active site, and hindering the movement of the substrate and product. frontiersin.orgnih.gov For CDK2, isatin derivatives act as competitive inhibitors, binding to the ATP-binding site of the enzyme. nih.govresearchgate.net Kinetic analyses, including Dixon and Lineweaver-Burk plots, have been used to confirm the competitive nature of inhibition for other heterocyclic enzyme inhibitors. researchgate.net

Kinetic Parameters of Enzyme Inhibition

The potency of enzyme inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Numerous isatin derivatives have been evaluated, yielding a wide range of potencies depending on their substitution patterns and the target enzyme.

Derivative ClassTarget EnzymeIC₅₀ / Kᵢ ValueReference
Isatin-Thiazole Derivativesα-GlucosidaseIC₅₀: 20.76 ± 0.17 µM to 27.76 ± 0.17 µM nih.gov
Isatin-Thiazole Derivativesα-AmylaseIC₅₀: 22.22 ± 0.02 µM to 27.01 ± 0.06 µM nih.gov
Indoline-2,3-dione Sulfonamidesα-GlucosidaseIC₅₀: 0.90 ± 0.10 µM (most potent) nih.govacs.org
Indoline-2,3-dione Sulfonamidesα-AmylaseIC₅₀: 1.10 ± 0.10 µM (most potent) nih.govacs.org
3-Hydrazonoindolin-2-one ScaffoldCDK2EC₅₀: 6.32 µM nih.gov
N-Alkyl Isatin DerivativesGSK-3βIC₅₀: 0.4612 µM (most potent) scielo.br
Oxindole-based HydrazoneCDK2IC₅₀: 0.54 nM (optimized derivative) researchgate.net

Investigation of Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, isatin derivatives interact with cellular receptors, modulating signaling pathways.

Melatonin (B1676174) Receptors: Dihydroindole derivatives, which can be synthesized from oxindole (B195798) precursors, have been evaluated for their binding affinity to human MT₁ and MT₂ melatonin receptors. nih.govmdpi.com Modifications to the indole (B1671886) ring, such as creating a sp³-carbon at position 3, can influence the compound's activity at these receptors. mdpi.com

Androgen Receptor (AR): The Androgen Receptor is a key target in prostate cancer. An allosteric site on the AR, known as Binding Function-3 (BF3), has been targeted by novel inhibitors. A series of 1H-indole-2-carboxamide derivatives, structurally related to the isatin core, were identified as potent and selective inhibitors of the AR BF3 function. researchgate.net

Other Receptors: Isatin itself has been shown to interact with the atrial natriuretic peptide (ANP) signaling system. nih.gov Derivatives of the related isoindoline-1,3-dione scaffold have been studied as allosteric modulators at muscarinic acetylcholine (B1216132) receptors.

Cellular Target Identification and Validation in Research Models

Identifying the specific cellular targets of bioactive compounds is essential for understanding their mechanism of action. For novel isatin derivatives with antiproliferative effects, target identification is a key step. A series of N-1,2,3-triazole–isatin hybrids demonstrated potent cytotoxic activity against various cancer cell lines, including colon, lung, and breast cancer. nih.govrsc.org Subsequent investigations identified the histone acetyltransferase P-300 (EP300) and the acyl-protein thioesterase 2 (LYPLA2), both involved in epigenetic regulation, as putative biological targets for these compounds. nih.gov In other studies, phenotypic assays combined with live-cell imaging have been used to understand the mode of action, revealing that some isatin derivatives can induce necroptosis in non-small cell lung cancer cell lines. egasmoniz.com.pt

Structure-Activity Relationship (SAR) at the Molecular Level for 7-Methyl-1-propyl-1H-indole-2,3-dione

While direct SAR studies for this compound are not available, extensive research on isatin analogues provides strong predictive insights into how substitutions at the N-1 and C-7 positions influence biological activity.

The N-1 position of the isatin ring is a common site for modification to modulate physicochemical properties and target affinity. nih.gov Studies on isatin-nicotinohydrazide hybrids as antitubercular agents revealed that N-benzylation or N-methylation of the isatin moiety plays a pivotal role in their biological activity. nih.gov Similarly, for N-alkyl isatin derivatives designed as GSK-3β inhibitors, the nature of the N-1 substituent was critical, with bulkier and/or electronegative groups leading to stronger inhibitory ability. scielo.br The introduction of a propyl group at the N-1 position, as in this compound, would increase the lipophilicity of the molecule compared to an unsubstituted or N-methylated isatin. This increased hydrophobicity can be a critical factor, as demonstrated in a study on isatin-based carboxylesterase inhibitors, where analogues with higher clogP values routinely yielded potent Kᵢ values in the nanomolar range. nih.gov

Substitution on the benzene (B151609) ring of the isatin core, including at the C-7 position, also profoundly impacts activity. In the design of CDK2 inhibitors, substitutions at positions 5, 6, and 7 were computationally evaluated to optimize binding affinity. nih.gov SAR studies on isatin-hydrazones showed that halogen substituents on the C-ring are among the most potent derivatives against cancer cell lines. researchgate.net The presence of a methyl group, as a small, electron-donating substituent, can have varied effects. In some series, methyl substitution has been found to be unfavorable for anticancer activity, mdpi.com while in others, it contributed to potent activity. mdpi.com For inhibitors of monoamine oxidase (MAO), substitutions on the isatin ring are crucial for selectivity between the MAO-A and MAO-B isoforms. researchgate.net The specific placement of a methyl group at C-7 would influence the electronic environment and steric profile of the molecule, affecting its interaction with target proteins.

Influence of N-1 Propyl Substitution on Molecular Interactions

Substitution at the N-1 position of the isatin core is a key strategy for modifying its pharmacological profile. mdpi.com The introduction of an alkyl group, such as a propyl chain, fundamentally alters the molecule's lipophilicity and steric bulk, which in turn influences its interactions with biological targets. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on various N-alkyl isatins have demonstrated that increasing the lipophilicity at the N-1 position can positively contribute to cytotoxic activity. nih.gov The propyl group, a three-carbon alkyl chain, significantly enhances the hydrophobic character of the isatin molecule compared to its unsubstituted or N-methyl counterparts. ijstr.org This increased lipophilicity can facilitate the crossing of cellular membranes and improve access to intracellular targets.

Furthermore, the flexibility of the propyl chain allows it to adopt various conformations, potentially enabling a better fit within hydrophobic pockets of receptor binding sites. Research on N-alkyl isatins has shown that bioactivity can decline as the alkyl chain length increases, suggesting an optimal length for specific targets. researchgate.net For instance, N-ethyl isatin was found to be more potent than longer-chain derivatives in a study on free radical scavengers, indicating that while hydrophobicity is important, steric constraints of the binding pocket also play a critical role. researchgate.net The N-1 propyl group, therefore, offers a balance of increased lipophilicity and modest steric hindrance, which can be advantageous for specific molecular interactions. This contrasts with larger substituents like N-benzyl groups, which may offer additional π-stacking interactions but also introduce greater steric bulk. nih.govnih.gov

Table 1: Influence of N-1 Substitution on Isatin Derivative Activity
N-1 SubstituentObserved InfluencePotential Molecular InteractionReference
-H (Unsubstituted)Baseline activity; acts as hydrogen bond donor.Hydrogen bonding via N-H group. researchgate.net
-MethylIncreased affinity for MAO-B; improved cytotoxicity over unsubstituted isatin.Minor increase in lipophilicity; steric fit in small pockets. ijstr.orgacs.org
-EthylPotent cytoprotective (free radical scavenging) activity.Moderate increase in lipophilicity. researchgate.net
-PropylTheoretically enhances lipophilicity for membrane permeation and hydrophobic interactions.Enhanced hydrophobic interactions. nih.gov
-BenzylIncreased cytotoxic activity, particularly with electron-withdrawing groups on the phenyl ring.Significant increase in steric bulk; potential for π-stacking interactions. nih.govnih.gov
-Mannich BasesMarked enhancement in anti-bacterial activity.Increased polarity and potential for multiple hydrogen bond interactions. nih.gov

Role of C-7 Methyl Group in Receptor Recognition and Activity

Substitutions on the six-membered aromatic ring of the isatin nucleus are critical for tuning receptor selectivity and potency. acs.org The C-7 position, adjacent to the lactam nitrogen, is a strategic site for modification. The introduction of a methyl group at this position has significant implications for receptor recognition and biological activity.

The C-7 methyl group is a small, hydrophobic, and electron-releasing substituent. nih.gov Its presence can influence molecular interactions in several ways:

Hydrophobic Interactions: The nonpolar methyl group can engage in van der Waals or hydrophobic interactions with complementary nonpolar amino acid residues (e.g., valine, leucine, isoleucine) in the target protein, thereby strengthening the ligand-receptor binding affinity. nih.gov

Electronic Effects: As an electron-releasing group, the methyl substituent can subtly modulate the electron density of the aromatic ring and the adjacent carbonyl groups, which may affect the molecule's reactivity and its ability to form hydrogen bonds or other polar interactions.

Studies on substituted isatins have shown that the nature of the group at C-7 is important. For example, hydroxylation at the C-7 position has been shown to increase monoamine oxidase (MAO) inhibitory activity. acs.org Crystallographic analysis of 7-methyl-1H-indole-2,3-dione reveals a nearly planar molecular structure that facilitates dimerization through hydrogen bonds and π–π stacking interactions in its solid state. researchgate.net While the N-1 propyl group in the target compound would prevent this specific dimerization, the inherent planarity and potential for stacking interactions remain important features modulated by the C-7 methyl group.

Table 2: Influence of C-7 Substitution on Isatin Derivative Activity
C-7 SubstituentObserved InfluencePotential Molecular InteractionReference
-H (Unsubstituted)Baseline activity.Minimal steric hindrance. nih.gov
-MethylProvides steric bulk and hydrophobicity.Steric guidance; van der Waals / hydrophobic interactions. researchgate.net
-HydroxyIncreased MAO inhibitory activity.Hydrogen bond donor/acceptor. acs.org
-Halogen (e.g., -Cl, -Br)Can enhance anticancer activity.Forms halogen bonds; alters electronic properties. nih.govnih.gov

Comparative SAR Analysis with Other Isatin Derivatives

The specific combination of N-1 propyl and C-7 methyl groups in this compound confers a distinct physicochemical profile compared to other isatin derivatives. A comparative structure-activity relationship (SAR) analysis highlights the importance of the substitution pattern in determining the ultimate biological effect.

Isatin's activity is highly dependent on the nature and position of its substituents. For example, halogenation at the C-5 position is a well-established strategy for enhancing anticancer, antibacterial, and MAO inhibitory activities. nih.govijstr.orgresearchgate.net Electron-withdrawing groups at C-5 are often favorable for cytotoxic effects. nih.gov This contrasts with the C-7 methyl group of the title compound, which is electron-releasing and primarily contributes through steric and hydrophobic effects rather than strong electronic or halogen-bonding interactions.

The N-1 position is similarly crucial. While the N-1 propyl group enhances lipophilicity, other substitutions can impart different properties. For instance, attaching large N-Mannich bases enhances antibacterial activity, likely by increasing solubility and the potential for hydrogen bonding. nih.gov N-benzylation has been shown to increase cytotoxic activity, possibly through π-stacking interactions with aromatic residues in the target protein. nih.gov The N-1 propyl group offers a purely aliphatic hydrophobic interaction, which may favor binding to different targets than the more complex N-benzyl or N-Mannich base derivatives.

The C-3 carbonyl group is another key site for modification, often derivatized to form Schiff bases or thiosemicarbazones, which are themselves critical pharmacophores. rsc.org The unsubstituted C-3 carbonyl of this compound can act as a hydrogen bond acceptor, a different mode of interaction compared to the hydrogen bond donating and metal-chelating properties of many C-3 derivatives.

Table 3: Comparative SAR of Isatin Derivatives
PositionSubstituent TypeGeneral Effect on ActivityReference
N-1 Alkyl (e.g., -Methyl, -Propyl)Increases lipophilicity and cytotoxicity. nih.govijstr.org
BenzylIncreases cytotoxic activity. nih.gov
C-5 Halogen (e.g., -Br, -Cl, -F)Often significantly enhances anticancer and antibacterial activity. nih.govijstr.org
Electron-withdrawing (e.g., -NO₂)Can improve activity. nih.gov
C-7 MethylProvides steric and hydrophobic influence. researchgate.net
HalogenCan enhance anticancer activity. nih.gov
C-3 Schiff Base/Hydrazone formationCreates new derivatives with diverse activities (e.g., anti-diabetic, antioxidant). rsc.org

Future Directions and Advanced Research Frontiers for Indole 2,3 Dione Chemistry

Development of Novel Synthetic Strategies for Complex Indole-2,3-dione Architectures

The synthesis of complex molecular architectures based on the indole-2,3-dione scaffold is a dynamic area of research. Traditional methods are being supplemented and replaced by innovative strategies that offer greater efficiency, diversity, and control over the final molecular structure. These advancements are crucial for accessing novel derivatives of compounds like 7-Methyl-1-propyl-1H-indole-2,3-dione, which may possess unique properties.

One promising approach involves the use of phase-transfer catalysis (PTC) for the alkylation of the isatin (B1672199) nitrogen. This method has been successfully applied to the synthesis of new 5-chloroisatin and 5-bromoistin derivatives, yielding products with good yields. The structures of these compounds have been confirmed using techniques such as NMR and X-ray crystallography researchgate.net.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki–Miyaura, Stille, and Heck reactions, are being employed to functionalize the indole (B1671886) core. These methods allow for the introduction of a wide variety of substituents, leading to the creation of diverse libraries of indole derivatives mdpi.com. The development of one-pot synthesis methodologies is also streamlining the production of complex indole structures, making the process more efficient and less resource-intensive.

Additionally, divergent synthesis approaches are enabling the creation of skeletally diverse compounds inspired by natural indoline alkaloids. These strategies allow for the construction of complex polycyclic systems from simpler indole precursors, opening up new avenues for the discovery of bioactive molecules nih.gov.

Integration of Artificial Intelligence and Machine Learning in Indole-2,3-dione Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science, and their application to the design of indole-2,3-dione derivatives is a significant frontier. These computational tools can accelerate the identification of promising candidate molecules, predict their properties, and optimize their structures for specific applications nih.govnih.govspringernature.com.

Machine learning algorithms, such as random forests, support vector machines, and neural networks, can be trained on existing data to predict the biological activity and physicochemical properties of new indole-2,3-dione derivatives nih.gov. This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. For instance, AI and ML can be used in high-throughput virtual screening to identify potential hits from large compound libraries nih.govnih.gov.

De novo drug design, facilitated by AI, enables the generation of entirely new molecular structures with desired properties. Generative models can design novel indole-2,3-dione scaffolds that are optimized for binding to a specific biological target mdpi.com. Furthermore, AI can assist in predicting the synthetic accessibility of these novel compounds, ensuring that the designed molecules can be practically synthesized in the laboratory. The integration of AI and ML in drug design is poised to significantly enhance the success rate of identifying novel and effective therapeutic agents based on the indole-2,3-dione scaffold nih.gov.

Elucidation of Undiscovered Biological Targets and Mechanisms of Action

The indole-2,3-dione scaffold is a "privileged" structure in medicinal chemistry, meaning it can interact with a wide range of biological targets mdpi.com. While numerous biological activities have been reported for this class of compounds, a vast landscape of potential targets and mechanisms of action remains to be explored. Future research will focus on identifying these new targets to unlock the full therapeutic potential of derivatives like this compound.

Derivatives of indole-2,3-dione have been investigated for their potential as inhibitors of various enzymes, including α-glucosidase and α-amylase, which are relevant to the management of diabetes nih.gov. Additionally, some have shown promise as antiproliferative agents by targeting kinases such as EGFR and BRAFV600E in cancer cells nih.gov. The diverse biological activities of marine-derived indole alkaloids further highlight the broad therapeutic potential of this chemical class nih.gov.

A key area of future research will be the use of chemoproteomics and other advanced techniques to identify the direct cellular targets of novel indole-2,3-dione derivatives. Understanding the precise molecular interactions between these compounds and their biological targets will be crucial for elucidating their mechanisms of action and for the rational design of more potent and selective therapeutic agents. The study of microbial indole compounds and their roles in eukaryotic systems also presents an interesting avenue for discovering new biological functions of indole derivatives nih.gov.

Application of Indole-2,3-dione Scaffolds in Chemical Biology Probes

The unique structural and chemical properties of the indole-2,3-dione scaffold make it an excellent platform for the development of chemical biology probes. These probes are essential tools for studying biological processes, visualizing cellular components, and identifying new drug targets.

The indole scaffold's structural resemblance to the amino acid tryptophan has led to the development of fluorogenic unnatural amino acids. These can be incorporated into peptides to create probes for monitoring peptide-protein interactions without disrupting their natural functions semanticscholar.org. The development of fluorescent probes based on the indole structure allows for the visualization of specific cellular components, such as lipid droplets, in living cells without the need for washing steps semanticscholar.org.

Furthermore, the reactivity of the dione (B5365651) functional group in indole-2,3-diones can be exploited to design probes that covalently label specific proteins or other biomolecules. This can be a powerful strategy for identifying the targets of bioactive compounds and for mapping protein-protein interactions. The versatility of the indole scaffold allows for the incorporation of various reporter groups, such as fluorophores or affinity tags, to facilitate the detection and analysis of the probe's interactions within a biological system.

Collaborative Research Opportunities in Academia and Industry

The advancement of indole-2,3-dione chemistry and its applications relies heavily on the synergy between academic research and industrial development. Collaborative efforts can bridge the gap between fundamental discoveries and the translation of these findings into tangible products, such as new therapeutics or advanced materials.

Joint research centers and laboratories, where researchers from both academia and industry work side-by-side, can foster a highly productive environment for innovation nih.gov. In such a setting, academic partners can gain a deeper understanding of the practical challenges and opportunities in industrial applications, while industrial scientists can benefit from the cutting-edge research and novel ideas emerging from academia.

Q & A

Basic Research Questions

Q. How can the physicochemical properties (e.g., logP, molar volume) of 7-Methyl-1-propyl-1H-indole-2,3-dione be experimentally determined?

  • Methodological Answer : Use computational approaches like the Crippen method for logP calculation and the McGowan method for molar volume estimation. These methods rely on molecular fragmentation and additive contributions of atomic groups. For experimental validation, reverse-phase HPLC with standardized reference compounds can correlate retention times with logP values .

Q. What are standard protocols for synthesizing indole-2,3-dione derivatives?

  • Methodological Answer : A common approach involves condensation reactions between substituted indoles and electrophilic reagents. For example:

  • React 7-methylindole with propyl iodide under basic conditions (e.g., KOH in DMF) to introduce the propyl group.
  • Oxidize the product using a mild oxidizing agent (e.g., IBX in DMSO) to form the 2,3-dione moiety.
  • Purify via column chromatography and confirm structure using NMR (¹H, ¹³C) and IR spectroscopy .

Q. How is X-ray crystallography applied to confirm the structure of this compound?

  • Methodological Answer : Use SHELXL for refinement and OLEX2 for structure visualization. Key steps:

  • Grow single crystals via slow evaporation in a solvent like methanol.
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine using SHELXL’s least-squares algorithms, focusing on anisotropic displacement parameters and hydrogen bonding networks.
  • Validate with R-factor (< 5%) and goodness-of-fit (~1.0) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of indole-2,3-dione derivatives?

  • Methodological Answer :

  • Perform meta-analysis of published data, focusing on variables like assay conditions (e.g., bacterial strains, concentration ranges).
  • Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of 7-Methyl-1-propyl derivatives with bacterial targets (e.g., DNA gyrase).
  • Validate experimentally via minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria, ensuring standardized protocols .

Q. How can reaction mechanisms involving indole-2,3-dione derivatives be elucidated?

  • Methodological Answer :

  • Conduct isotopic labeling (e.g., ¹⁷O in dione carbonyl groups) to track oxygen migration during reactions, as demonstrated in furan-2,3-dione studies.
  • Analyze intermediates via LC-MS or in situ IR spectroscopy .
  • Compare experimental data with DFT-calculated transition states (e.g., Gaussian 09) to confirm mechanistic pathways .

Q. What computational methods predict the pharmacokinetic behavior of this compound?

  • Methodological Answer :

  • Use QSAR models (e.g., SwissADME) to estimate absorption/distribution parameters. Input descriptors include polar surface area (PSA ≈ 37.38 Ų) and logP (~2.08).
  • Simulate metabolic pathways with CYP450 docking (e.g., Cytochrome P450 3A4).
  • Validate predictions via in vitro microsomal stability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.